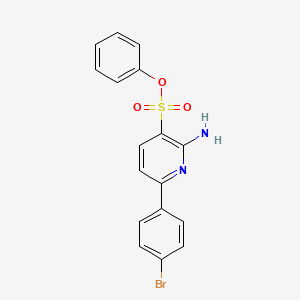
3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester is a complex organic compound that belongs to the class of sulfonic acids and esters This compound is characterized by the presence of a pyridine ring substituted with an amino group, a bromophenyl group, and a phenyl ester group
準備方法
The synthesis of 3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the sulfonic acid group: This step often involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Substitution with the amino group: Amination reactions can be employed, where the amino group is introduced using reagents like ammonia or amines.
Esterification: The final step involves the formation of the phenyl ester group through esterification reactions using phenol and suitable esterifying agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
化学反応の分析
3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the bromine atom, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can undergo hydrolysis in the presence of acids or bases, resulting in the formation of the corresponding carboxylic acid and phenol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids.
類似化合物との比較
3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester can be compared with other similar compounds, such as:
Pyridine derivatives: Compounds like 2-amino-3-pyridinesulfonic acid and 4-bromophenyl pyridine exhibit similar structural features but differ in their functional groups and substitution patterns.
Sulfonic acid esters: Compounds like phenyl 2-pyridinesulfonate and phenyl 4-bromobenzenesulfonate share the sulfonic acid ester functionality but differ in their aromatic ring structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
646053-40-9 |
|---|---|
分子式 |
C17H13BrN2O3S |
分子量 |
405.3 g/mol |
IUPAC名 |
phenyl 2-amino-6-(4-bromophenyl)pyridine-3-sulfonate |
InChI |
InChI=1S/C17H13BrN2O3S/c18-13-8-6-12(7-9-13)15-10-11-16(17(19)20-15)24(21,22)23-14-4-2-1-3-5-14/h1-11H,(H2,19,20) |
InChIキー |
SQRJDSRGTAWYLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(N=C(C=C2)C3=CC=C(C=C3)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one](/img/structure/B12610229.png)
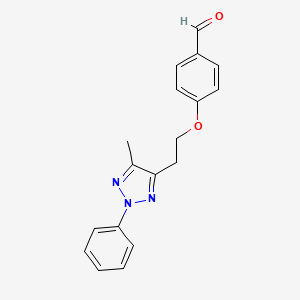



![4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12610254.png)
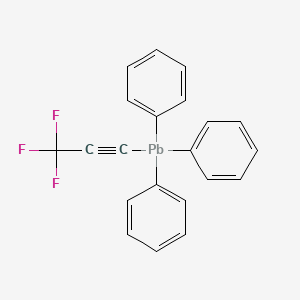
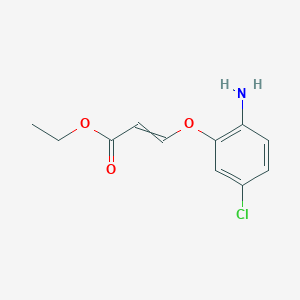
![1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12610261.png)
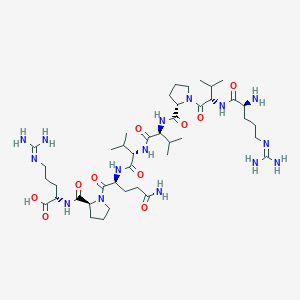
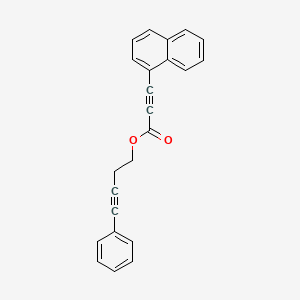

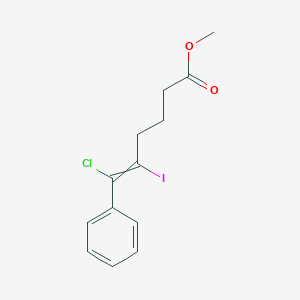
![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)
